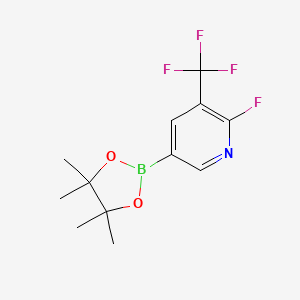

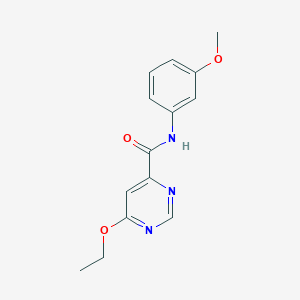

2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

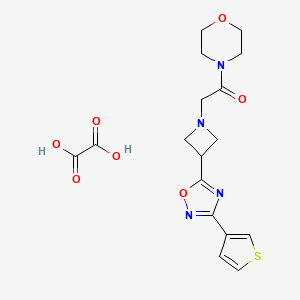

“2-Fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is a chemical compound with the CAS Number: 1150561-71-9. It has a molecular weight of 237.08 and its IUPAC name is 2-fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H17BFNO2/c1-8-6-9(7-15-10(8)14)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3 . This code provides a unique representation of the compound’s molecular structure.Applications De Recherche Scientifique

Modular Synthesis of Polysubstituted and Fused Pyridines

A study introduced a one-pot Michael addition/[5 + 1] annulation/dehydrofluorinative aromatization reaction sequence, utilizing 2-fluoro-1,3-dicarbonyl for the regioselective synthesis of di-, tri-, tetra-, and pentasubstituted pyridines, as well as fused pyridines. This synthesis process is noted for its simplicity, modularity, and the avoidance of transition-metal catalysts, demonstrating the versatility of fluoro-organic compounds in facilitating complex chemical transformations under mild conditions (Song et al., 2016).

Crystal Structure and DFT Study

Another study focused on the boric acid ester intermediates with benzene rings, synthesized through a three-step substitution reaction. The comprehensive analyses, including FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction, combined with density functional theory (DFT) calculations, showcased the compound's structural characteristics and its potential for further chemical manipulations. The investigation into the molecular electrostatic potential and frontier molecular orbitals provided insights into the physicochemical properties of these compounds, highlighting their importance in the development of new materials and chemical reactions (Huang et al., 2021).

Photoredox Systems for Catalytic Fluoromethylation

Research into photoredox catalysis for radical reactions through visible-light-induced single-electron-transfer (SET) processes has been advancing. A study emphasized the development of new protocols for tri- and difluoromethylation of various skeletons, crucial for pharmaceuticals and agrochemicals. This innovative approach allows for efficient and selective radical fluoromethylation under mild conditions, showcasing the role of fluoro-organic compounds in enabling new synthetic pathways that could lead to the creation of novel drugs and materials (Koike & Akita, 2016).

Synthesis of Fluorohymenidin

The study on the synthesis of fluorohymenidin by treating mono- and nonbrominated 2-acylpyrroles with Selectfluor under microwave conditions represents another innovative application. This approach facilitated the fluorination of the pyrrole ring and the creation of the first fluorinated pyrrole-imidazole alkaloid, showcasing the utility of fluorinated intermediates in the synthesis of complex organic molecules with potential biological activity (Troegel & Lindel, 2012).

Safety and Hazards

Propriétés

IUPAC Name |

2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BF4NO2/c1-10(2)11(3,4)20-13(19-10)7-5-8(12(15,16)17)9(14)18-6-7/h5-6H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUEWHDZTSUZPCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BF4NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-Acetylbenzo[D]1,3-dioxolen-5-YL)-2-(4-(5-chloro-2-methylphenyl)piperazinyl)ethanamide](/img/structure/B2965264.png)

![3-(2-chlorobenzoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2965274.png)

![2-[3-(Trifluoromethyl)pyrazol-1-yl]propanoyl chloride](/img/no-structure.png)

![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B2965283.png)

![1-[4-(Pyrrolidine-1-carbonyl)-1,3-thiazolidin-3-yl]prop-2-en-1-one](/img/structure/B2965285.png)